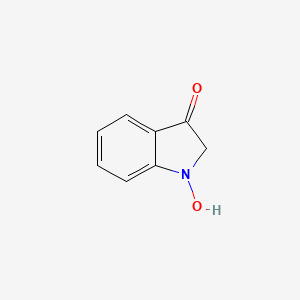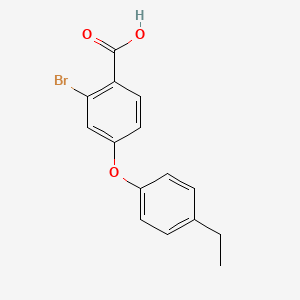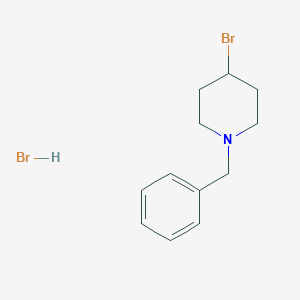
1-Benzyl-4-bromopiperidinehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-bromopiperidinehydrobromide is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a bromine atom attached to the fourth carbon of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-bromopiperidinehydrobromide can be synthesized through a multi-step process. One common method involves the bromination of 1-benzylpiperidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-bromopiperidinehydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding piperidone derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding piperidine derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of piperidone derivatives.
Reduction: Formation of piperidine derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-4-bromopiperidinehydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly in the field of neuropharmacology.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-bromopiperidinehydrobromide involves its interaction with specific molecular targets. The benzyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity and affecting neural signaling pathways .
Comparación Con Compuestos Similares
1-Benzylpiperidine: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromopiperidine: Lacks the benzyl group, affecting its lipophilicity and interaction with biological targets.
1-Benzyl-4-hydroxypiperidine: Contains a hydroxyl group instead of a bromine atom, leading to different chemical and biological properties.
Uniqueness: 1-Benzyl-4-bromopiperidinehydrobromide is unique due to the presence of both the benzyl and bromine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C12H17Br2N |
|---|---|
Peso molecular |
335.08 g/mol |
Nombre IUPAC |
1-benzyl-4-bromopiperidine;hydrobromide |
InChI |
InChI=1S/C12H16BrN.BrH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H |
Clave InChI |
MUWDSNQFZFZRHV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1Br)CC2=CC=CC=C2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


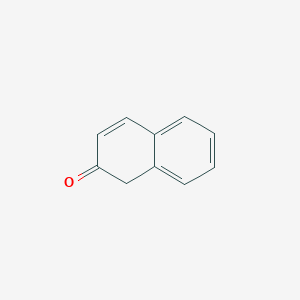

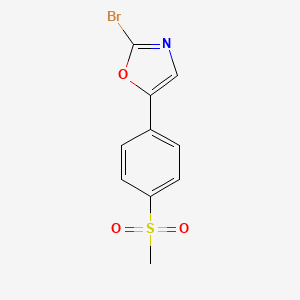
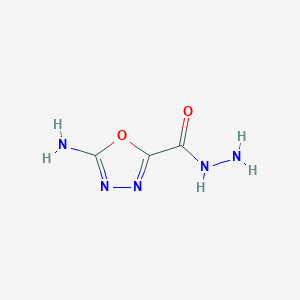
![3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13120470.png)

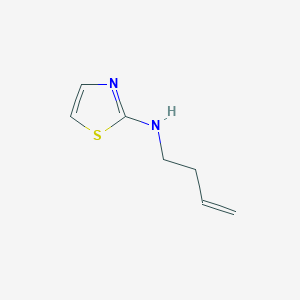
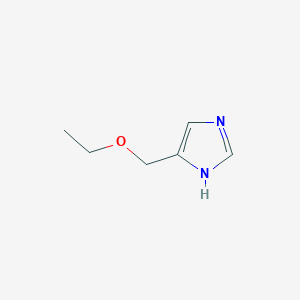
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13120504.png)

![benzyl N-[(2S)-1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13120523.png)

